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Introduction

In the landscape of drug discovery and medicinal chemistry, the exploration of novel molecular

scaffolds is paramount to the development of next-generation therapeutics. Non-proteinogenic

amino acids and their derivatives represent a fertile ground for this exploration, offering unique

structural and conformational properties. 3-Nitro-β-homophenylalaninol is a chiral amino

alcohol that, while not extensively documented in current literature, stands as a molecule of

significant synthetic and pharmacological potential. Its structure combines three key features: a

β-amino acid backbone, which imparts unique folding properties and resistance to enzymatic

degradation; a nitroaromatic group, a versatile functional handle and known pharmacophore[1];

and a primary alcohol, which provides a site for further chemical modification.

This guide provides a comprehensive technical overview of 3-nitro-β-homophenylalaninol,

designed for researchers, scientists, and drug development professionals. We will delineate its

molecular structure, predict its physicochemical properties based on related analogues,

propose a robust synthetic pathway with detailed experimental considerations, and explore its
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potential applications as a valuable building block in medicinal chemistry and materials

science.

Molecular Structure and Physicochemical
Properties
The fundamental structure of 3-nitro-β-homophenylalaninol, (3-amino-4-(3-nitrophenyl)butan-1-

ol), is characterized by a four-carbon chain with an amino group at the C3 position (β-position

relative to the original carboxyl group) and a 3-nitrophenyl substituent at C4. The terminal

carboxylic acid of the parent amino acid is reduced to a primary alcohol.

Chemical Structure
The IUPAC name for this compound is (3S)-3-amino-4-(3-nitrophenyl)butan-1-ol or (3R)-3-

amino-4-(3-nitrophenyl)butan-1-ol, depending on the stereochemistry at the chiral center (C3).

The structure is depicted below.

Caption: 2D structure of 3-nitro-β-homophenylalaninol.

Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-nitro-β-

homophenylalaninol, derived from its structure and data from analogous compounds.
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Property Predicted Value
Basis for Prediction /
Reference

Molecular Formula C₁₀H₁₄N₂O₃ Calculated from structure

Molecular Weight 210.23 g/mol Calculated from structure

Appearance Off-white to yellow powder

Based on 3-Nitro-L-

phenylalanine and 3-

nitroaniline which are off-white

or yellow solids.[2][3]

Melting Point
>100 °C (with potential

decomposition)

3-Nitro-L-phenylalanine melts

>185°C (dec).[4] 3-Nitroaniline

melts at 114°C.[3] The amino

alcohol may have a lower

melting point than the

corresponding amino acid.

Solubility
Slightly soluble in water;

Soluble in DMSO, Methanol

Based on solubility data for

related nitro- and amino-

compounds.[4]

pKa (Amine) ~9-10 Typical for a primary amine.

Storage Conditions
0-8 °C, keep in dark place,

inert atmosphere

Recommended for similar

nitroaromatic and amino acid

derivatives to prevent

degradation.[2][4]

Proposed Synthesis Pathway
A multi-step synthesis is proposed, starting from a protected α-amino acid, proceeding through

a nitration step, chain extension, and final reduction. This pathway is designed to be robust and

leverage well-established chemical transformations.

Caption: Proposed synthetic workflow for 3-nitro-β-homophenylalaninol.

Rationale Behind Experimental Choices
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Starting Material & Protection: Beginning with a commercially available N-protected

phenylalanine (e.g., Boc-Phe-OH or Cbz-Phe-OH) is crucial. The protecting group prevents

unwanted side reactions at the amino group during nitration and homologation.

Nitration: The nitration of an activated aromatic ring is a standard electrophilic aromatic

substitution. The conditions must be carefully controlled to favor mono-nitration at the meta-

position, which is directed by the deactivating (but meta-directing) alkyl substituent on the

ring. The synthesis of 3-nitroatenolol provides a relevant precedent for the nitration of a

substituted phenyl ring.[5]

Homologation (Arndt-Eistert Reaction): This is a classic and reliable method for a one-carbon

chain extension of a carboxylic acid. It converts the α-amino acid into a β-amino acid, which

is the core of the desired scaffold.

Reduction to Amino Alcohol: The reduction of the carboxylic acid to a primary alcohol is a key

step. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are

effective for this transformation. Critically, these reagents will also reduce the nitro group if

not performed under carefully controlled conditions or if the nitro group is not compatible. An

alternative, milder approach would be to first form an ester and then reduce it with a milder

reagent like sodium borohydride if selectivity is an issue.

Deprotection: The final step involves the removal of the N-protecting group (e.g., acid-

catalyzed removal of Boc or hydrogenolysis for Cbz) to yield the target compound.

Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of N-Boc-3-nitro-L-phenylalanine

To a solution of N-Boc-L-phenylalanine (1 eq.) in concentrated sulfuric acid at 0 °C, add a

solution of nitric acid (1.1 eq.) in sulfuric acid dropwise, maintaining the temperature below 5

°C.

Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring by TLC.

Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl

acetate.
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Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated

product.

Step 2: Synthesis of N-Boc-3-nitro-L-homophenylalanine

Dissolve N-Boc-3-nitro-L-phenylalanine (1 eq.) in anhydrous THF and cool to -15 °C.

Add N-methylmorpholine (1.1 eq.) followed by the dropwise addition of isobutyl

chloroformate (1.1 eq.). Stir for 30 minutes.

In a separate flask, prepare diazomethane (CH₂N₂) in diethyl ether and add it to the reaction

mixture. Allow the reaction to proceed for 3-5 hours.

Quench the reaction carefully with acetic acid.

In the presence of a silver benzoate catalyst, the diazoketone intermediate will rearrange to

form the β-amino acid ester, which can then be hydrolyzed to the carboxylic acid.

Step 3: Reduction to N-Boc-3-nitro-L-β-homophenylalaninol

Dissolve N-Boc-3-nitro-L-homophenylalanine (1 eq.) in anhydrous THF under an inert

atmosphere (e.g., Argon).

Cool the solution to 0 °C and add borane-tetrahydrofuran complex (BH₃·THF, 1.5-2.0 eq.)

dropwise.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Cool the reaction back to 0 °C and carefully quench by the slow addition of methanol.

Remove the solvent under reduced pressure and purify the crude product by column

chromatography.

Step 4: Deprotection to 3-Nitro-L-β-homophenylalaninol

Dissolve the N-Boc protected amino alcohol in a solution of 4M HCl in dioxane or

trifluoroacetic acid (TFA) in dichloromethane.
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Stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the

starting material.

Evaporate the solvent and excess acid under reduced pressure. The product can be

triturated with diethyl ether to yield the hydrochloride salt.

Potential Applications and Research Directions
The unique structure of 3-nitro-β-homophenylalaninol opens up several avenues for research

and development.

Peptidomimetic and Drug Development
β-amino acids are known to form stable, well-defined secondary structures (helices, turns) in

peptides and are resistant to proteolysis. L-homophenylalanine is a key building block for

several angiotensin-converting enzyme (ACE) inhibitors.[6] Therefore, 3-nitro-β-

homophenylalaninol could serve as a valuable chiral building block for:

Synthesis of novel peptidomimetics: Its incorporation into peptide chains could modulate

receptor-ligand interactions or enhance stability.[7]

Development of small molecule inhibitors: The amino alcohol functionality can participate in

hydrogen bonding interactions within enzyme active sites.

The Role of the Nitro Group
The nitro group is not merely a passive substituent. It has a profound impact on the molecule's

electronic properties and offers multiple functional roles.

Pharmacophore: Nitroaromatic compounds exhibit a wide range of biological activities,

including antibacterial, anticancer, and antiparasitic properties.[1][8] The nitro group can be

crucial for binding to specific biological targets.

Prodrug Strategy: The nitro group can be enzymatically reduced to an amino group under

hypoxic conditions, a characteristic of solid tumors. This makes it an ideal trigger for hypoxia-

activated prodrugs (HAPs), which selectively release a cytotoxic agent in the tumor

microenvironment.[9]
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Synthetic Handle: The nitro group can be readily reduced to an amine, providing a site for

further derivatization. This allows for the creation of libraries of compounds for structure-

activity relationship (SAR) studies. The reduction of nitro compounds to primary amines is a

well-established transformation.[10]

Drug Development

3-Nitro-β-homophenylalaninol

Peptidomimetic Synthesis

Incorporate into Peptide Backbone

Hypoxia-Activated Prodrugs

Utilize Nitro Group for Bioreduction

Chiral Ligand Synthesis

Coordinate to Metal Center

SAR Studies via Amine Derivatization

Reduce Nitro to Amine

Click to download full resolution via product page

Caption: Potential application pathways for 3-nitro-β-homophenylalaninol.

Asymmetric Catalysis
Chiral amino alcohols are widely used as ligands in asymmetric synthesis. The nitrogen and

oxygen atoms can effectively chelate to a metal center, creating a chiral environment that can

direct the stereochemical outcome of a reaction. 3-Nitro-β-homophenylalaninol could be

explored as a ligand for reactions such as asymmetric reductions, additions, or cyclizations.

Conclusion
3-Nitro-β-homophenylalaninol is a promising yet underexplored molecule at the intersection of

peptide chemistry, medicinal chemistry, and asymmetric synthesis. This guide has outlined its

fundamental characteristics, provided a plausible and detailed synthetic strategy, and

highlighted its significant potential as a versatile building block. The combination of a chiral β-

amino alcohol scaffold with a functionally rich nitroaromatic moiety makes it a compelling target

for synthesis and an attractive candidate for inclusion in future drug discovery and materials

science programs. The protocols and insights presented herein are intended to provide a solid

foundation for researchers to begin their investigation into this fascinating molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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